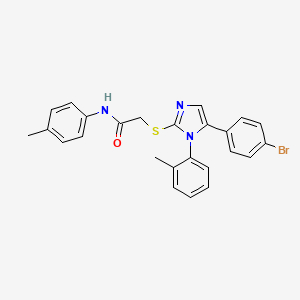
2-( (1-(4-クロロフェニル)-5-(4-メトキシフェニル)-1H-イミダゾール-2-イル)チオ)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an imidazole ring, which are linked through a thioether bond to an ethyl acetate moiety. It is of interest in various fields of research due to its unique structural features and potential biological activities.
科学的研究の応用
Ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and ammonium acetate in the presence of an acid catalyst.
Thioether Formation: The imidazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the thioether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazole ring or the aromatic groups, leading to the formation of partially or fully reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are typically employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and aromatic rings.
Substitution: Functionalized aromatic derivatives with nitro, halo, or sulfonyl groups.
作用機序
The mechanism of action of ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can coordinate with metal ions, while the aromatic groups may participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to the observed effects.
類似化合物との比較
Ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate can be compared with other imidazole derivatives such as:
Ethyl 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate: Lacks the methoxyphenyl group, which may affect its biological activity and chemical reactivity.
Ethyl 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate: Lacks the chlorophenyl group, potentially altering its interaction with biological targets.
Methyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate: Similar structure but with a methyl ester instead of an ethyl ester, which may influence its solubility and reactivity.
The unique combination of the chlorophenyl and methoxyphenyl groups in ethyl 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
ethyl 2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-26-19(24)13-27-20-22-12-18(14-4-10-17(25-2)11-5-14)23(20)16-8-6-15(21)7-9-16/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNPYJBDZBXSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)

![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/new.no-structure.jpg)


![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2459188.png)
![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2459192.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)

![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)

